molecular formula C15H13FN2O2S B3942772 N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide CAS No. 428841-23-0

N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B3942772
CAS No.: 428841-23-0
M. Wt: 304.3 g/mol
InChI Key: DOXPMIZXMOZWSX-UHFFFAOYSA-N
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Description

N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide is a chemical compound with the molecular formula C15H13FN2O2S

Preparation Methods

The synthesis of N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 2-fluoroaniline with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiophosgene to introduce the thiocarbamoyl group, yielding the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may result in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent amine and carboxylic acid derivatives.

Scientific Research Applications

N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Industry: It is explored for its potential as a corrosion inhibitor and as an additive in lubricants and polymers.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiocarbamoyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide can be compared with similar compounds such as:

    N-[(2-fluorophenyl)carbamothioyl]propanamide: This compound has a similar structure but with a propanamide group instead of a benzamide group, which may affect its chemical reactivity and biological activity.

    N-[(2-fluorophenyl)carbamothioyl]-4-methoxybenzamide: The position of the methoxy group on the benzene ring can influence the compound’s electronic properties and its interactions with molecular targets.

    N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide:

Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S/c1-20-11-6-4-5-10(9-11)14(19)18-15(21)17-13-8-3-2-7-12(13)16/h2-9H,1H3,(H2,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXPMIZXMOZWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701193655
Record name N-[[(2-Fluorophenyl)amino]thioxomethyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428841-23-0
Record name N-[[(2-Fluorophenyl)amino]thioxomethyl]-3-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428841-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[(2-Fluorophenyl)amino]thioxomethyl]-3-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701193655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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